molecular formula C18H20F3N3 B12917906 N-cyclohexyl-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine CAS No. 917896-37-8

N-cyclohexyl-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine

Cat. No.: B12917906
CAS No.: 917896-37-8
M. Wt: 335.4 g/mol
InChI Key: BXBAGJARKQJJPT-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine: is a chemical compound that belongs to the class of pyrimidines It is characterized by the presence of a cyclohexyl group, a methyl group, and a trifluoromethyl-substituted phenyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-cyclohexyl-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Uniqueness: N-cyclohexyl-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine is unique due to its specific combination of functional groups and its potential applications in various fields. Its trifluoromethyl-substituted phenyl group imparts distinct chemical properties, making it valuable for research and industrial applications.

Properties

CAS No.

917896-37-8

Molecular Formula

C18H20F3N3

Molecular Weight

335.4 g/mol

IUPAC Name

N-cyclohexyl-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine

InChI

InChI=1S/C18H20F3N3/c1-12-22-11-16(13-7-9-14(10-8-13)18(19,20)21)17(23-12)24-15-5-3-2-4-6-15/h7-11,15H,2-6H2,1H3,(H,22,23,24)

InChI Key

BXBAGJARKQJJPT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)NC2CCCCC2)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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